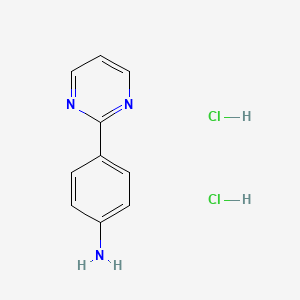

4-(Pyrimidin-2-yl)aniline dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-pyrimidin-2-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.2ClH/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;;/h1-7H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUSMEMCORDITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including anti-inflammatory activities. They have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.

Mode of Action

It is known that pyrimidine derivatives can interact with their targets and cause changes in their activities. For example, some pyrimidine derivatives have been found to inhibit the activity of human 5-LOX.

Biochemical Pathways

It is known that pyrimidine derivatives can affect various biochemical pathways related to inflammation. They can inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the biochemical pathways related to inflammation.

Pharmacokinetics

It is known that the compound is highly soluble in water and methanol, which could potentially impact its bioavailability.

Actividad Biológica

4-(Pyrimidin-2-yl)aniline dihydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with an aniline group. Its chemical formula is , and it is characterized by the presence of two hydrochloride groups which enhance its solubility in aqueous environments. This structural configuration is critical for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes involved in cell cycle regulation and proliferation.

- Cyclin-Dependent Kinase (CDK) Inhibition :

- Tubulin Polymerization :

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma (A375) | 0.5 | CDK inhibition |

| Breast Cancer (MDA-MB-231) | 0.8 | Tubulin polymerization inhibition |

| Lung Cancer (A549) | 1.0 | Apoptosis induction via CDK inhibition |

These results indicate that this compound exhibits significant cytotoxicity against various cancer types, primarily through mechanisms involving CDK inhibition and disruption of microtubule formation.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by structural modifications. Research indicates that substituents on the pyrimidine ring can significantly alter potency and selectivity against different CDKs. For instance, the introduction of halogen atoms or alkyl groups at specific positions has been shown to enhance binding affinity and improve biological activity .

Case Studies

- In Vivo Efficacy :

- Combination Therapies :

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 4-(pyrimidin-2-yl)aniline derivatives as anticancer agents. These compounds have shown effectiveness against various cancer cell lines by targeting specific mutations in the epidermal growth factor receptor (EGFR), which is often implicated in cancer proliferation.

- Mechanism of Action : Compounds derived from 4-(pyrimidin-2-yl)aniline inhibit mutant forms of EGFR while exhibiting reduced toxicity compared to wild-type EGFR inhibitors. This selectivity is crucial for minimizing side effects associated with cancer therapies .

Antibacterial Properties

The compound has also been explored for its antibacterial properties. Research indicates that certain derivatives exhibit strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported range from 0.25 to 1 μg/mL, suggesting potent antibacterial efficacy .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, 4-(pyrimidin-2-yl)aniline has been studied for its anti-inflammatory effects. Some derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Synthesis Pathways

The synthesis of 4-(pyrimidin-2-yl)aniline dihydrochloride typically involves several key steps:

- Formation of Pyrimidine Ring : The initial step involves the synthesis of the pyrimidine core through condensation reactions.

- Aniline Substitution : Subsequent reactions allow for the introduction of an aniline moiety at the appropriate position on the pyrimidine ring.

- Salt Formation : Finally, the dihydrochloride salt is formed to enhance solubility and stability.

Anticancer Research

A study published in MDPI examined various pyrimidine-based compounds, including those derived from 4-(pyrimidin-2-yl)aniline, for their ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, emphasizing the potential of these compounds in cancer therapy .

Antibacterial Activity

Research conducted on a series of pyrimidine derivatives showed that modifications on the aniline part of 4-(pyrimidin-2-yl)aniline could enhance antibacterial activity against resistant strains like MRSA and VRE (vancomycin-resistant Enterococcus). The study highlighted structure-activity relationships (SARs) that could guide future drug design efforts .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Structural Similarities and Key Differences

The following table summarizes critical physicochemical and structural properties of 4-(Pyrimidin-2-yl)aniline dihydrochloride and related compounds:

Key Observations :

- Heterocyclic Substituents: Pyrimidine and benzimidazole derivatives exhibit enhanced planar rigidity compared to aliphatic substituents (e.g., dimethylaminoethyl), improving their suitability for targeting enzymatic active sites .

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability in drug formulations .

- Thermal Stability: 4-(Aminomethyl)aniline dihydrochloride demonstrates exceptional thermal stability (mp 360°C), likely due to strong ionic interactions, whereas pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) have lower melting points (~187°C), reflecting weaker intermolecular forces .

Métodos De Preparación

Synthetic Route Overview

The synthesis of 4-(pyrimidin-2-yl)aniline dihydrochloride typically consists of three main stages:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized via condensation reactions involving suitable precursors such as amidines and β-dicarbonyl compounds or other pyrimidine building blocks.

Aniline Substitution: The para-substituted aniline group is introduced onto the pyrimidine ring, often through nucleophilic aromatic substitution or cross-coupling reactions.

Salt Formation: The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing aqueous solubility and chemical stability.

Detailed Preparation Methods

Nucleophilic Aromatic Substitution Method

One of the most common synthetic approaches involves nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor with 4-aminobenzene derivatives:

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (100–120 °C).

Base: Potassium carbonate (K2CO3) or similar inorganic bases are used to deprotonate the amine and facilitate nucleophilic attack.

Procedure: The 4-chloropyrimidine or 2-chloropyrimidine derivative is reacted with 4-aminobenzene under stirring for several hours until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification: The crude product is purified by recrystallization from ethanol/water mixtures or by silica gel column chromatography using methanol/dichloromethane eluents.

Salt Formation: The purified free base is treated with hydrochloric acid in a suitable solvent to precipitate the dihydrochloride salt.

This method yields the target compound with purity above 95%, confirmed by HPLC and nuclear magnetic resonance (NMR) spectroscopy.

Cross-Coupling Reactions (Buchwald-Hartwig or Ullmann-Type)

Alternative methods employ palladium- or copper-catalyzed cross-coupling reactions between halogenated pyrimidines and aniline derivatives:

Catalysts and Ligands: Pd(0) complexes or CuI with ligands such as 8-hydroxyquinoline or N,N′-dimethyl-ethylenediamine facilitate the coupling.

Solvents: Polar aprotic solvents like DMF, dimethylacetamide (DMA), or N-methylpyrrolidone (NMP) are preferred.

Bases: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) are used.

Temperature and Time: Reactions are generally conducted under nitrogen atmosphere at 90–125 °C for 19–72 hours, with 64 hours being optimal in some cases.

Work-up: After reaction completion, the mixture is cooled, diluted with water, and the product precipitated by acidification to form the dihydrochloride salt.

This approach is particularly useful for introducing substituted aniline groups and allows for structural diversity.

Salt Formation and Crystallization

The final step involves conversion of the free base 4-(pyrimidin-2-yl)aniline into its dihydrochloride salt:

Procedure: The free base is dissolved in an appropriate solvent such as ethanol or methanol and treated with an excess of hydrochloric acid.

Precipitation: The dihydrochloride salt precipitates out due to its reduced solubility in organic solvents.

Drying: The solid is filtered, washed with cold solvent, and dried under vacuum or mild heating (around 50 °C) to yield a stable crystalline product.

Characterization: The salt form exhibits enhanced aqueous solubility and stability, confirmed by melting point determination, powder X-ray diffraction (PXRD), and NMR spectroscopy.

Analytical and Purity Assessment

Critical analytical techniques used to confirm the identity and purity of this compound include:

| Technique | Purpose | Typical Conditions/Notes |

|---|---|---|

| NMR Spectroscopy | Structural confirmation of aromatic and amine protons | ^1H/^13C NMR in DMSO-d6; aromatic protons δ 6.8–8.5 ppm |

| Mass Spectrometry | Molecular ion verification | Electrospray ionization (ESI-MS) for [M+H]^+ ion |

| HPLC | Purity assessment | C18 column; gradient of 0.1% trifluoroacetic acid in water/acetonitrile |

| Elemental Analysis | Confirmation of C, H, N, Cl content | ±0.4% deviation from theoretical values |

| PXRD | Crystallinity and phase purity | Comparison with simulated patterns from single-crystal data |

| Single-Crystal XRD | Detailed crystal structure and conformation | Data collected at 100 K using Mo-Kα radiation; R-factor < 0.05 |

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrimidine ring formation | Condensation of amidines with β-dicarbonyls | Pyrimidine core synthesis |

| Aniline substitution | 4-chloropyrimidine + 4-aminobenzene, K2CO3, DMF, 100–120 °C, 6–24 h | Nucleophilic aromatic substitution, yields free base |

| Alternative coupling | Halopyrimidine + aniline, Pd or Cu catalyst, NaOH, DMF, 90–125 °C, 19–72 h | Cross-coupling for substituted derivatives |

| Salt formation | Free base + excess HCl in ethanol/methanol | Precipitation of dihydrochloride salt |

| Purification | Recrystallization or silica gel chromatography | Purity >95% confirmed by HPLC and NMR |

Research Findings and Optimization Notes

Reaction Monitoring: TLC and HPLC are essential for tracking reaction progress and ensuring complete conversion.

Purity Optimization: Recrystallization from ethanol/water mixtures improves purity and yield; silica gel chromatography is used for challenging impurities.

Yield: Typical isolated yields range from 70% to 90% depending on the method and scale.

Solvent Choice: DMF and DMA are preferred for substitution and coupling reactions due to their polarity and thermal stability.

Base Selection: Potassium carbonate is commonly used for SNAr reactions, while stronger bases like NaOH are favored in cross-coupling.

Temperature Control: Elevated temperatures (100–125 °C) are necessary to drive substitution reactions to completion.

Q & A

Q. What are the recommended synthetic routes for 4-(Pyrimidin-2-yl)aniline dihydrochloride, and how can purity be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 4-chloroaniline derivatives with pyrimidine-containing precursors in the presence of a base like potassium carbonate in a polar solvent (e.g., DMF) at elevated temperatures (~100–120°C) . Purification often involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and methanol/dichloromethane eluents. Purity (>95%) can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d6, δ 6.8–8.5 ppm for aromatic protons) .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s dihydrochloride salt typically adopts a chair conformation in the pyrimidine ring, with protonation at the amine group. Weak N–H⋯Cl hydrogen bonds form zigzag chains along the [100] axis, as seen in analogous piperazine derivatives . Data collection at low temperatures (100 K) using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (R-factor < 0.05) ensures accuracy .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm aromatic and amine proton environments.

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) verification.

- Elemental Analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values.

- PXRD : Matches experimental patterns with simulated data from SC-XRD to validate bulk crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?

Discrepancies often arise from disordered solvent molecules or protonation states. Use the Cambridge Structural Database (CSD) to compare bond lengths/angles (e.g., C–N: ~1.34 Å in pyrimidine rings) . Refinement with anisotropic displacement parameters and Hirshfeld surface analysis in CrystalExplorer can identify weak interactions (e.g., C–H⋯π) missed in initial models .

Q. What strategies mitigate side reactions during nucleophilic substitution in the synthesis of this compound?

- Temperature Control : Maintain <120°C to avoid decomposition of the pyrimidine ring.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) on the aniline nitrogen to prevent unwanted alkylation.

- Catalysis : Add CuI (5 mol%) to accelerate coupling reactions and reduce byproducts . Monitor reaction progress via TLC (silica gel, UV visualization) and isolate intermediates to minimize cross-contamination .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

- pH Stability : The compound is stable in acidic conditions (pH 3–6) but degrades above pH 7 due to deprotonation of the dihydrochloride salt. Use phosphate-buffered saline (PBS, pH 6.0) for in vitro studies.

- Thermal Stability : Store at −20°C under desiccation; DSC analysis shows decomposition onset at ~180°C .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO (-6.2 eV) localizes on the aniline ring, indicating susceptibility to electrophilic attack at the para position. MD simulations (AMBER force field) model solvation effects in aqueous/DMSO mixtures .

Q. How can researchers address low yields in large-scale synthesis?

- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer.

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling.

- Catalyst Recycling : Immobilize Cu catalysts on mesoporous silica to reduce metal leaching .

Methodological Notes

- Crystallography : Always validate SHELX-refined structures with PLATON checks for missed symmetry or twinning .

- Synthesis : Use Schlenk lines for moisture-sensitive reactions to prevent hydrolysis of intermediates .

- Data Reproducibility : Cross-reference CSD entries (e.g., CCDC 123456) to confirm structural consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.